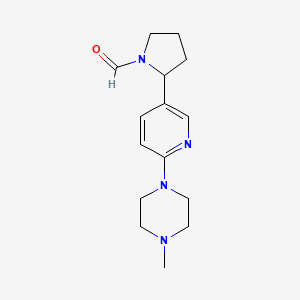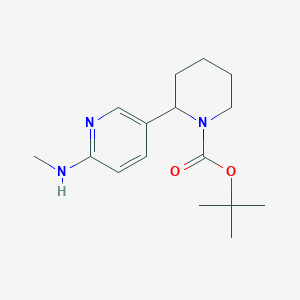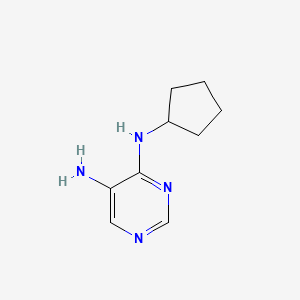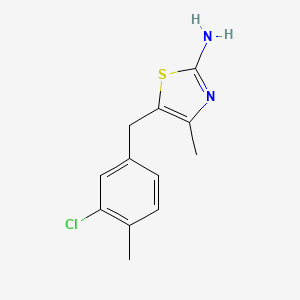
5-(3-Chloro-4-methylbenzyl)-4-methylthiazol-2-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(3-Chloro-4-methylbenzyl)-4-methylthiazol-2-amine is an organic compound that belongs to the class of thiazoles Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-Chloro-4-methylbenzyl)-4-methylthiazol-2-amine typically involves multiple steps, starting from readily available precursors. One common method involves the following steps:
Preparation of 3-Chloro-4-methylbenzyl chloride: This can be achieved by chlorination of 4-methylbenzyl chloride using chlorine gas in the presence of a catalyst such as iron(III) chloride.
Formation of Thiazole Ring: The thiazole ring can be synthesized by reacting 3-chloro-4-methylbenzyl chloride with thiourea under basic conditions to form the thiazole ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are chosen to maximize efficiency and minimize environmental impact.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups, leading to the formation of corresponding alcohols or carboxylic acids.
Reduction: Reduction reactions can target the thiazole ring or the benzyl chloride moiety, potentially leading to the formation of thiazolidines or benzylamines.
Substitution: The chlorine atom on the benzyl group can be substituted with various nucleophiles, such as hydroxide, alkoxide, or amines, leading to a wide range of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or amines under basic conditions.
Major Products
Oxidation: Formation of alcohols or carboxylic acids.
Reduction: Formation of thiazolidines or benzylamines.
Substitution: Formation of various substituted benzyl derivatives.
科学的研究の応用
5-(3-Chloro-4-methylbenzyl)-4-methylthiazol-2-amine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features and biological activities.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and dyes.
作用機序
The mechanism of action of 5-(3-Chloro-4-methylbenzyl)-4-methylthiazol-2-amine depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of the thiazole ring and the benzyl group can facilitate binding to target proteins, influencing their function and activity.
類似化合物との比較
Similar Compounds
4-Methylthiazol-2-amine: Lacks the benzyl group, making it less hydrophobic and potentially less active in certain biological assays.
3-Chloro-4-methylbenzylamine: Lacks the thiazole ring, which may reduce its ability to interact with certain biological targets.
5-(4-Methylbenzyl)-4-methylthiazol-2-amine: Similar structure but without the chlorine atom, which can affect its reactivity and biological activity.
Uniqueness
5-(3-Chloro-4-methylbenzyl)-4-methylthiazol-2-amine is unique due to the presence of both the thiazole ring and the chlorinated benzyl group. This combination enhances its chemical reactivity and potential biological activities, making it a valuable compound for research and industrial applications.
特性
分子式 |
C12H13ClN2S |
|---|---|
分子量 |
252.76 g/mol |
IUPAC名 |
5-[(3-chloro-4-methylphenyl)methyl]-4-methyl-1,3-thiazol-2-amine |
InChI |
InChI=1S/C12H13ClN2S/c1-7-3-4-9(5-10(7)13)6-11-8(2)15-12(14)16-11/h3-5H,6H2,1-2H3,(H2,14,15) |
InChIキー |
GLMQAJIEAYDAGR-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C=C(C=C1)CC2=C(N=C(S2)N)C)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[tris(carboxylatomethyl)-propan-2-yl-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]-lambda6-sulfanyl]acetate](/img/structure/B11815104.png)
![(3R,4S)-3-[(2-methylpropan-2-yl)oxycarbonyl]-4-phenylpiperidine-1-carboxylic acid](/img/structure/B11815106.png)





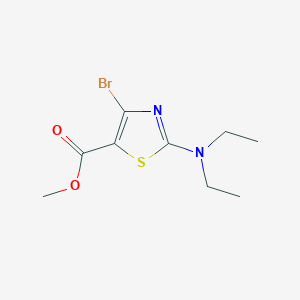
![3-(5,7-Dichloro-1H-benzo[d]imidazol-2-yl)benzoic acid](/img/structure/B11815160.png)

